![molecular formula C16H13BrN2O2 B6344981 1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264044-99-6](/img/structure/B6344981.png)
1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of a suitable catalyst to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 4,5-dihydro-1H-pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds bearing the pyrazole scaffold demonstrate efficacy against various bacterial and fungal strains. The presence of the bromophenyl group enhances their activity, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
Compounds similar to 1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid have been investigated for their anti-inflammatory effects. The ability to inhibit inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases .
Analgesic Effects
The analgesic potential of pyrazole derivatives has been documented in several studies. These compounds can modulate pain pathways, providing relief in various pain models. The specific structure of this compound may contribute to its effectiveness as an analgesic agent .
Material Science Applications
Photophysical Properties
The photophysical characteristics of 1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives have been extensively studied. In particular, the compound exhibits solvatochromic behavior, which is crucial for applications in optoelectronics and photonic devices. The emission spectrum varies significantly with solvent polarity, indicating potential uses in sensor technologies and light-emitting devices .
Crystal Engineering
The structural analysis through X-ray diffraction has revealed insights into the crystalline properties of this compound. Such studies are essential for developing new materials with tailored properties for applications in electronics and nanotechnology .
Analytical Chemistry Applications
Spectroscopic Studies
The compound has been utilized in various spectroscopic analyses, including NMR and UV-visible spectroscopy. These techniques help elucidate the structural and electronic properties of the molecule, which are vital for understanding its reactivity and interaction with other substances .
Solvatochromic Studies
Solvatochromism is a key feature explored in this compound's research. By studying how the absorption and emission spectra shift with different solvents, researchers can gain insights into molecular interactions and dynamics in solution, which is beneficial for developing new analytical methods .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Antimicrobial Activity | Evaluation of the antimicrobial effects of pyrazole derivatives | Showed significant activity against Gram-positive and Gram-negative bacteria |
Anti-inflammatory Research | Investigation into anti-inflammatory potential | Demonstrated inhibition of pro-inflammatory cytokines |
Photophysical Characterization | Analysis of solvatochromic behavior | Emission spectra varied significantly across solvents, indicating potential sensor applications |
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest due to its diverse biological activities. Pyrazole derivatives, including this compound, have been studied for their potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with bromophenyl and phenyl groups, contributing to its biological properties. The structure can be represented as follows:
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study conducted by Surendra Kumar et al. (2020) reported that certain pyrazole compounds blocked the increase in intracellular calcium levels induced by platelet-activating factor (PAF), indicating their potential as anti-inflammatory agents . Specifically, compounds derived from similar structures showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively documented. A study highlighted that certain derivatives exhibited potent activity against a range of bacterial strains, including E. coli and S. aureus . The presence of specific functional groups in the pyrazole structure was found to enhance antimicrobial efficacy. For example, a compound with a piperidine moiety showed improved activity against various pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against multiple cancer cell lines. A comprehensive screening involving 60 cell lines indicated promising results, particularly against breast and prostate cancer cells . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study 1: Inhibition of Inflammatory Mediators
In an experimental setup involving carrageenan-induced edema in rats, certain pyrazole derivatives were tested alongside standard anti-inflammatory drugs like ibuprofen. Results showed that specific compounds achieved up to 78% inhibition of edema at optimal doses . This suggests that the compound may serve as an effective alternative or adjunct in managing inflammation.
Case Study 2: Antimicrobial Efficacy
A series of synthesized pyrazoles were tested for their antibacterial properties against Klebsiella pneumoniae and Pseudomonas aeruginosa. Compounds exhibited varying degrees of effectiveness, with some showing MIC values comparable to established antibiotics . The structure-activity relationship indicated that modifications to the phenyl rings significantly influenced antimicrobial potency.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMZEPPWRGPYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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